N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
The compound N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide features a hybrid structure combining an indole core, a 1,3,4-oxadiazole ring, and an acetamide group substituted with a 4-acetylphenyl moiety. The 1,3,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13(26)15-7-9-17(10-8-15)22-20(27)12-25-18-6-4-3-5-16(18)11-19(25)21-24-23-14(2)28-21/h3-11H,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVQVLUIKXJWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound that has garnered attention for its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 342.37 g/mol. The compound features an indole ring substituted with an oxadiazole group, which is critical for its biological activity.
Antibacterial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, studies have demonstrated that derivatives of 1,3,4-oxadiazoles can inhibit the growth of various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 50 |
| Escherichia coli | 15 | 100 |
| Bacillus cereus | 20 | 75 |
| Klebsiella pneumoniae | 17 | 125 |
These results highlight the potential of this compound as an antibacterial agent.
Anticancer Activity
The compound's anticancer properties have also been explored. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF7 (breast cancer) | 6.5 |
| A549 (lung cancer) | 7.0 |
The structure–activity relationship (SAR) studies suggest that the presence of the oxadiazole and indole moieties significantly contributes to the cytotoxic effects observed in these cell lines.
The mechanism by which this compound exerts its biological effects is thought to involve the disruption of cellular processes. This includes interference with DNA replication and repair mechanisms in bacterial cells and induction of apoptosis in cancer cells.
Case Studies
Several case studies have been published regarding the synthesis and biological evaluation of similar oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their antibacterial activity against standard strains using the disc diffusion method.
- In Vivo Studies : Animal models have been used to assess the efficacy of compounds similar to this compound in treating infections caused by resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features:
- Core scaffold : All analogs share a 1,3,4-oxadiazole ring linked to an indole or aromatic system via acetamide or sulfanyl bridges.
- Substituent variability : Modifications at the oxadiazole (e.g., methyl, benzofuran, bromophenyl) and acetamide (e.g., substituted phenyl, pyridinyl) groups influence bioactivity and physicochemical properties.
Spectral and Physicochemical Properties
- IR and NMR Data :
- The target compound’s analogs show characteristic IR bands for NH (3446 cm⁻¹) and C=O (1670 cm⁻¹) groups, consistent with acetamide functionality .
- In compound 14 , distinct ¹H NMR signals at δ2.57 ppm (COCH₃) and δ4.51 ppm (CH₂) highlight the acetamide linkage .
- Compound 3a (an indole-oxime analog) exhibits precise bond angles (124.87° for C-N-C) and bond lengths (1.376 Å for C-N), validated via XRD and DFT calculations .
Table 2: Bioactivity Profiles of Selected Analogs
Impact of Substituents on Activity
- Oxadiazole modifications : Methyl groups (as in the target compound) enhance metabolic stability, while bulkier substituents (e.g., benzofuran in 2a/2b ) improve antimicrobial potency .
- Acetamide substituents : Electron-withdrawing groups (e.g., nitro in 8v ) enhance enzyme inhibition, whereas hydrophobic groups (e.g., 4-methylphenyl in 8g ) improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
